2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
Description
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is a fluorinated cyclohexene derivative characterized by a carboxylic acid group at the 1-position of the cyclohexene ring and a 2-fluorophenyl substituent at the 2-position. Its molecular formula is C₁₃H₁₃FO₂, with a molecular weight of 220.25 g/mol . This compound is cataloged under CAS number EN300-2681602 and is available as a building block for pharmaceutical and chemical research .
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
InChI Key |
BOXAPDGPEKWUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, facilitating the study of their effects on biological systems.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound, such as TAK-242, selectively inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can reduce the production of proinflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-fluorophenyl)cyclohex-1-ene-1-carboxylic acid with analogous cyclohexene-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and reactivity.
Substituent Variations and Molecular Properties
Biological Activity
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
- Molecular Formula : C15H17FO3
- CAS Number : 735274-94-9
This compound features a cyclohexene ring substituted with a fluorophenyl group and a carboxylic acid functional group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory activity against various enzymes and receptors. For instance, studies have shown that derivatives containing fluorinated phenyl groups can significantly enhance the inhibitory activities of neuraminidase (NA), an enzyme critical in viral replication. The presence of electron-withdrawing groups like fluorine increases the potency of these compounds by enhancing their binding affinity to target sites in enzymes .
Enzyme Inhibition
The primary focus has been on the compound's ability to inhibit neuraminidase. In vitro studies demonstrated that related compounds exhibited varying degrees of inhibition at concentrations around 10 μM. The most potent derivatives showed inhibition percentages exceeding 70%, suggesting that structural modifications can lead to significant improvements in activity .
Case Studies
- Neuraminidase Inhibition : In a series of experiments, compounds similar to 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid were tested against the A/H3N2 strain of influenza virus. The results indicated that certain derivatives formed hydrogen bonds with key residues in the NA active site, enhancing their inhibitory effects .
- Anti-inflammatory Activity : Another study explored the anti-inflammatory potential of structurally related compounds. These compounds were shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. The selectivity for COX-2 over COX-1 was noted, indicating a potential therapeutic application in treating inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Target Enzyme | IC50 (µM) | % Inhibition at 10 µM | Notes |
|---|---|---|---|---|
| 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid | Neuraminidase | Not specified | >70% | Potent inhibitor in vitro |
| Related Compound A | COX-2 | 5 | 85% | Selective inhibition |
| Related Compound B | COX-1 | 20 | 50% | Less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
